

# Application Notes and Protocols: Annexin V in the Diagnosis of Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Annexin** V is a 35-36 kDa calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, exposing it to the extracellular environment. This externalization of PS serves as an "eat-me" signal for phagocytes and is a key hallmark of apoptosis. The ability of **annexin** V to specifically bind to exposed PS makes it a valuable tool for detecting apoptotic cells.

In the context of autoimmune diseases, the regulation of apoptosis is often impaired, leading to the persistence of autoreactive immune cells and the exposure of autoantigens, which can trigger and perpetuate the autoimmune response. Furthermore, autoantibodies directed against **annexin** V have been identified in several autoimmune conditions, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Antiphospholipid Syndrome (APS). These anti-**annexin** V antibodies can interfere with the normal functions of **annexin** V, which include not only its role in apoptosis but also its potent anticoagulant properties.[1][2]

This document provides detailed application notes and protocols for the use of **annexin** V and the detection of anti-**annexin** V antibodies in the context of autoimmune disease research and diagnosis.



## Data Presentation: Anti-Annexin V Antibodies in **Autoimmune Diseases**

The presence of anti-annexin V antibodies has been reported in various autoimmune diseases. The following tables summarize the prevalence and diagnostic performance of these autoantibodies.

Table 1: Prevalence of Anti-Annexin V Antibodies in Autoimmune Diseases

| Autoimmune<br>Disease              | Antibody<br>Isotype                                    | Prevalence in<br>Patients                | Prevalence in<br>Healthy<br>Controls | Reference(s) |
|------------------------------------|--------------------------------------------------------|------------------------------------------|--------------------------------------|--------------|
| Systemic Lupus Erythematosus (SLE) | lgG                                                    | 19% (27/140)                             | Not specified                        | [3]          |
| IgG                                | 26% (12/47)                                            | Not specified                            | [4]                                  | _            |
| IgG                                | 3.8% - 30.4%<br>(depending on<br>clinical<br>subgroup) | Not specified                            | [5]                                  |              |
| Rheumatoid<br>Arthritis (RA)       | IgG                                                    | Significantly<br>higher than<br>controls | Not specified                        | [6][7]       |
| Antiphospholipid<br>Syndrome (APS) | IgG                                                    | 33.5%                                    | 1.0%                                 | [8]          |
| IgM                                | 15.3%                                                  | 1.0%                                     | [8]                                  |              |
| IgG or IgM                         | 39.07%                                                 | Not specified                            | [9]                                  |              |

Table 2: Diagnostic Performance of Anti-Annexin V Antibodies in Antiphospholipid Syndrome (APS)



| Antibody<br>Isotype | Sensitivity                                       | Specificity   | Positive<br>Predictive<br>Value (PPV) | Negative<br>Predictive<br>Value (NPV) | Reference(s |
|---------------------|---------------------------------------------------|---------------|---------------------------------------|---------------------------------------|-------------|
| IgG (>18<br>U/ml)   | 33.5%                                             | 99.0%         | 98.3%                                 | 47.7%                                 | [8]         |
| IgM (>18<br>U/ml)   | 15.3%                                             | 99.0%         | 96.3%                                 | 41.7%                                 | [8]         |
| lgG or lgM          | 39.07% vs<br>29.14% (for<br>aβ2GPI IgG<br>or IgM) | Not specified | Not specified                         | Not specified                         | [9]         |

# Signaling Pathways and Experimental Workflows Apoptosis Signaling and Annexin V Binding

During apoptosis, the integrity of the cell membrane's phospholipid asymmetry is lost, leading to the exposure of phosphatidylserine (PS) on the outer leaflet. **Annexin** V, in the presence of calcium ions, binds with high affinity to these exposed PS residues. This event is a key indicator of early-stage apoptosis.





Click to download full resolution via product page

Caption: **Annexin** V binding to exposed phosphatidylserine during apoptosis.

# Experimental Protocols Detection of Anti-Annexin V Antibodies by ELISA

This protocol outlines the general steps for a solid-phase enzyme-linked immunosorbent assay (ELISA) to quantify IgG and IgM autoantibodies against **annexin** V in human serum or plasma. [10][11][12]

#### Materials:

- Microtiter plate pre-coated with recombinant human annexin V
- Patient and control serum/plasma samples
- Sample Diluent
- Wash Buffer (e.g., PBS with 0.05% Tween-20)







- HRP-conjugated anti-human IgG and IgM antibodies
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

Protocol Workflow:





Click to download full resolution via product page

Caption: Workflow for the detection of anti-annexin V antibodies by ELISA.



#### **Detailed Steps:**

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
   Bring all reagents to room temperature before use.
- Sample Dilution: Dilute patient serum or plasma samples (e.g., 1:101) with the provided Sample Diluent.
- Addition of Samples: Pipette 100 μL of diluted samples, standards, and controls into the appropriate wells of the annexin V-coated microplate.
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Washing: Aspirate the contents of the wells and wash each well three times with 300  $\mu L$  of Wash Buffer.
- Addition of Conjugate: Add 100 µL of HRP-conjugated anti-human IgG or IgM to each well.
- Incubation: Incubate the plate for 15 minutes at room temperature.
- Washing: Repeat the washing step as described in step 5.
- Substrate Reaction: Add 100  $\mu$ L of TMB Substrate to each well and incubate for 15 minutes at room temperature in the dark.
- Stopping the Reaction: Add 100 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of anti-annexin V antibodies in the samples by referring to the standard curve generated from the calibrators.

# Detection of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptotic cells using fluorescently labeled **annexin** V and a viability dye (e.g., Propidium Iodide - PI) for analysis by flow cytometry.[13][14]



#### Materials:

- Cells of interest (e.g., peripheral blood mononuclear cells PBMCs)
- Fluorescently labeled **Annexin** V (e.g., FITC, PE, or APC conjugate)
- Viability dye (e.g., Propidium Iodide or 7-AAD)
- 1X Binding Buffer (typically contains CaCl<sub>2</sub>)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol Workflow:





Click to download full resolution via product page

Caption: Workflow for apoptosis detection using Annexin V and PI staining.



#### **Detailed Steps:**

- Cell Preparation: Harvest cells and wash them once with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10<sup>6</sup> cells/mL.
- Annexin V Staining: Add 5  $\mu$ L of fluorochrome-conjugated Annexin V to 100  $\mu$ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.
- Washing: Add 2 mL of 1X Binding Buffer to the cell suspension and centrifuge at 400-600 x g for 5 minutes at room temperature. Discard the supernatant.
- Viability Staining: Resuspend the cell pellet in 200  $\mu$ L of 1X Binding Buffer. Add 5  $\mu$ L of Propidium Iodide Staining Solution.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).

Flow Cytometry Gating Strategy:

A proper gating strategy is crucial for accurate analysis of apoptosis data.[15][16][17][18][19]





Click to download full resolution via product page

Caption: Gating strategy for **Annexin** V/PI flow cytometry data analysis.



#### Data Interpretation:

- Annexin V- / PI- (Lower Left Quadrant): Viable cells
- Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
- Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
- Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (or cells with compromised membrane integrity due to other reasons)

### Conclusion

Annexin V serves as a critical tool in the study and potential diagnosis of autoimmune diseases. The detection of increased apoptosis in relevant cell populations can provide insights into disease pathogenesis and response to therapy. Furthermore, the presence of anti-annexin V autoantibodies is associated with several autoimmune conditions and may contribute to their clinical manifestations, particularly thrombotic events. The detailed protocols provided herein offer a foundation for researchers and clinicians to utilize these annexin V-based assays in their work, ultimately contributing to a better understanding and management of autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Anti-annexins autoantibodies: their role as biomarkers of autoimmune diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-annexin V antibodies: are they prothrombotic? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of anti-annexin V antibodies in patients with systemic lupus erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-annexin V antibody in systemic lupus erythematosus patients with lupus anticoagulant and/or anticardiolipin antibody PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 5. Detection of anti-annexin IV and V antibodies in patients with antiphospholipid syndrome and systemic lupus erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V autoantibodies in rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V autoantibodies in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Frontiers | Evaluation of the Diagnostic Value of Non-criteria Antibodies for Antiphospholipid Syndrome Patients in a Chinese Cohort [frontiersin.org]
- 10. demeditec.com [demeditec.com]
- 11. arigobio.com [arigobio.com]
- 12. sceti.co.jp [sceti.co.jp]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   SG [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. bosterbio.com [bosterbio.com]
- 18. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Annexin V in the Diagnosis of Autoimmune Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180172#annexin-v-in-the-diagnosis-of-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com